molecular formula C10H10N2O3 B13911303 2-Benzo[b]furancarboxamide,3-amino-6-methoxy-

2-Benzo[b]furancarboxamide,3-amino-6-methoxy-

Katalognummer: B13911303
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: FMJHTZPEFGEXLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzo[b]furancarboxamide,3-amino-6-methoxy- is a chemical compound with a complex structure that includes a benzofuran ring. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 2-Benzo[b]furancarboxamide,3-amino-6-methoxy- involves several steps. One common method includes the reaction of 3-amino-6-methoxybenzofuran with a suitable carboxylic acid derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

2-Benzo[b]furancarboxamide,3-amino-6-methoxy- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Benzo[b]furancarboxamide,3-amino-6-methoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential. Studies are ongoing to explore its efficacy and safety in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Benzo[b]furancarboxamide,3-amino-6-methoxy- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction pathways such as the Ras/Erk or PI3K/Akt pathways, which are associated with cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

2-Benzo[b]furancarboxamide,3-amino-6-methoxy- can be compared with other benzofuran derivatives. Similar compounds include:

The uniqueness of 2-Benzo[b]furancarboxamide,3-amino-6-methoxy- lies in its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound for both research and industrial purposes.

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

3-amino-6-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,11H2,1H3,(H2,12,13)

InChI-Schlüssel

FMJHTZPEFGEXLY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=C(O2)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.